

BTZ-043: A Technical Guide to a Novel Antitubercular Agent

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Compound of Interest		
Compound Name:	Antitubercular agent-43	
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An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the novel antitubercular agent BTZ-043, focusing on its chemical structure, physicochemical properties, mechanism of action, and key experimental data. This document is intended for researchers, scientists, and drug development professionals working in the field of tuberculosis and infectious diseases.

Chemical Structure and Properties

BTZ-043 is a benzothiazinone derivative with potent activity against Mycobacterium tuberculosis. Its chemical and physical properties are summarized in the table below.



Property	Value	Reference(s)
IUPAC Name	(S)-2-(2-methyl-1,4-dioxa-8- azaspiro[4.5]decan-8-yl)-8- nitro-6-(trifluoromethyl)-4H- benzo[e]thiazin-4-one	
Chemical Formula	C17H16F3N3O5S	
Molecular Weight	431.39 g/mol	
CAS Number	1161233-85-7 (S-isomer)	
SMILES String	O=C1N=C(N(CC2)CCC32OC INVALID-LINKO3)SC4=C(INVALID-LINK=O)C=C(C(F) (F)F)C=C14	
Appearance	Crystalline powder	
Solubility	Soluble in DMSO. Low aqueous solubility.	
Hydrogen Bond Acceptors	5	
Hydrogen Bond Donors	0	
Rotatable Bonds	3	
Topological Polar Surface Area	119.57 Ų	
XLogP	2.94	

Mechanism of Action: Inhibition of DprE1

BTZ-043 exerts its potent antimycobacterial effect by targeting a crucial enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. It is a suicide inhibitor of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1).

DprE1 is a flavoenzyme essential for the conversion of decaprenylphosphoryl-β-D-ribose (DPR) to decaprenylphosphoryl-β-D-arabinose (DPA). DPA is the sole precursor for the



arabinan domains of arabinogalactan and lipoarabinomannan, which are critical components of the mycobacterial cell wall.

The mechanism of inhibition involves the reduction of the nitro group of BTZ-043 by the reduced flavin cofactor of DprE1, leading to the formation of a reactive nitroso intermediate. This intermediate then forms a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme. This covalent binding explains the potent and long-lasting inhibitory effect of BTZ-043.

Caption: Signaling pathway of DprE1 inhibition by BTZ-043.

In Vitro Efficacy

BTZ-043 demonstrates potent in vitro activity against a wide range of Mycobacterium tuberculosis strains, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) isolates.

Organism/Strain	MIC (Minimum Inhibitory Concentration)	Reference(s)
M. tuberculosis H37Rv	0.001 - 0.008 mg/L	
M. tuberculosis (clinical isolates)	1 - 30 ng/mL	
Fast-growing mycobacteria	0.1 - 80 ng/mL	_

In Vivo Efficacy

Preclinical studies in various animal models of tuberculosis have demonstrated the significant in vivo efficacy of BTZ-043.



Animal Model	Dosing Regimen	Outcome	Reference(s)
BALB/c Mice	50 mg/kg and upwards (oral)	Efficiently kills M. tuberculosis	
C3HeB/FeJ Mice	50, 100, and 200 mg/kg (oral, 5 days/week for 8 weeks)	Significant reduction in lung and spleen bacterial burdens	-
Guinea Pigs	400 mg/kg (oral, daily for 4 weeks)	Significant reduction of bacterial burden at infection site and in spleen	-

Pharmacokinetics

The pharmacokinetic profile of BTZ-043 has been evaluated in several species, including humans.



Species	Dose	Cmax (Maximu m Concentr ation)	Tmax (Time to Cmax)	Half-life (t1/2)	AUC (Area Under the Curve)	Referenc e(s)
Mice (BALB/c)	25 mg/kg (oral, amorphous nanoparticl es)	1956 μg/L	-	-	1956 μg·h/L	
Guinea Pigs	50 mg/kg (oral)	~1205 ng/mL	1 hour	-	-	_
Rats	-	-	-	-	-	
Minipigs	360 mg/kg (oral, 28 days)	-	-	-	-	_
Humans	125 - 500 mg (oral suspension)	1637.8 - 5329.1 μg/L (Metabolite M2)	1.5 h (1-2 h)	Short (BTZ-043 & M2)	358.9 - 2623.5 h·μg/L	

Toxicology and Safety

Preclinical toxicology studies have indicated a favorable safety profile for BTZ-043.

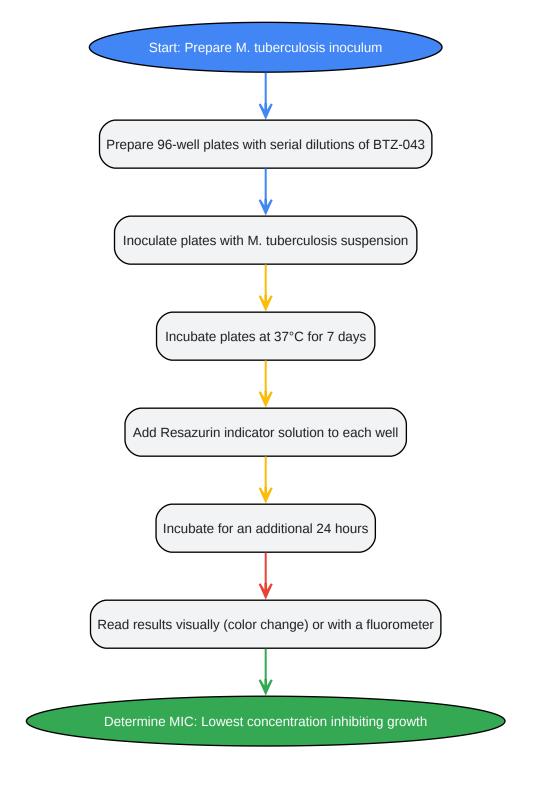


Species	Study Duration	NOAEL (No- Observed- Adverse-Effect Level)	Observations	Reference(s)
Rats	28 days	170 mg/kg	Well-tolerated.	
Minipigs	28 days	360 mg/kg	Exceptionally well-tolerated with no adverse effects observed.	
Humans (Phase I)	Single Ascending Dose	-	All administered doses were safe and well-tolerated. Most frequent adverse events were mild to moderate dizziness, headache, hypertension, and hot flush.	

Experimental Protocols Minimum Inhibitory Concentration (MIC) Determination

The MIC of BTZ-043 against M. tuberculosis is typically determined using the broth microdilution method, such as the Resazurin Microtiter Assay (REMA).





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Caption: General workflow for MIC determination using REMA.

Protocol Outline:



- A standardized inoculum of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth.
- Two-fold serial dilutions of BTZ-043 are prepared in a 96-well microtiter plate.
- The bacterial suspension is added to each well.
- Plates are incubated for 7 days at 37°C.
- A resazurin solution is added to each well, and the plates are incubated for another 24 hours.
- The MIC is determined as the lowest drug concentration that prevents the color change of resazurin from blue (no growth) to pink (growth).

In Vivo Efficacy in a Murine Model of Tuberculosis

The efficacy of BTZ-043 is evaluated in mouse models of chronic tuberculosis infection.

Protocol Outline:

- BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose of M. tuberculosis.
- After establishing a chronic infection (typically 4-6 weeks post-infection), treatment with BTZ-043 or a vehicle control is initiated.
- The drug is administered orally, typically once daily for 5 days a week, for a specified duration (e.g., 4 or 8 weeks).
- At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
- Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar.
- Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C to determine the bacterial load.

DprE1 Inhibition Assay

The inhibitory activity of BTZ-043 against DprE1 can be assessed using a fluorescence-based assay.



Protocol Outline:

- The assay is performed in a reaction mixture containing purified recombinant DprE1 enzyme, its substrate (decaprenylphosphoryl-β-D-ribose), and a suitable electron acceptor.
- The reaction progress is monitored by measuring the decrease in fluorescence of a reporter molecule that is linked to the redox state of the enzyme's FAD cofactor.
- The assay is performed in the presence and absence of various concentrations of BTZ-043 to determine the IC₅₀ value.
- To confirm covalent inhibition, the enzyme can be pre-incubated with BTZ-043, and the loss
 of enzyme activity can be measured over time.

Conclusion

BTZ-043 is a promising new antitubercular agent with a novel mechanism of action, potent in vitro and in vivo activity, and a favorable preclinical safety profile. Its unique mode of action, targeting the essential cell wall synthesis enzyme DprE1, makes it a valuable candidate for the treatment of drug-susceptible and drug-resistant tuberculosis. Further clinical development is underway to fully elucidate its therapeutic potential in humans.

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